1-(3,4-dimethoxyphenyl)-6-methoxy-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
This compound is a dihydropyridazine derivative featuring a 4-oxo-1,4-dihydropyridazine core substituted with:
- A 3,4-dimethoxyphenyl group at position 1.
- A 6-methoxy group on the pyridazine ring.
- An N-(3-methylphenyl)carboxamide moiety at position 2.
Its dihydropyridazine scaffold distinguishes it from more common dihydropyridine or quinoline-based drugs, which may influence redox properties and binding kinetics .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-6-methoxy-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-6-5-7-14(10-13)22-21(26)20-16(25)12-19(29-4)24(23-20)15-8-9-17(27-2)18(11-15)28-3/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYRYLPWQSLHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-6-methoxy-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and 3-methylaniline. The synthetic route may include steps like condensation, cyclization, and functional group modifications under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving advanced techniques like flow chemistry or microwave-assisted synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace methoxy groups with other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially altering the compound’s biological activity.
Scientific Research Applications
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death through mitochondrial pathways.
Case Study 1 : A study demonstrated that derivatives of this compound effectively inhibited the growth of A549 lung carcinoma cells. The mechanism involved microtubule stabilization and apoptosis induction, suggesting potential for development as an anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell membranes and inhibit growth.
Case Study 2 : In vitro studies have shown that the compound can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.
Case Study 3 : A recent study highlighted the compound's ability to reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting its potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyridazine groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
Table 1: Key Structural Differences
Key Observations :
- Core Heterocycle: The target compound’s dihydropyridazine core is less common in medicinal chemistry compared to dihydropyridines (e.g., AZ331, AZ257) or naphthyridines (e.g., Compound 67).
- Substituent Diversity : The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may enhance solubility compared to bromophenyl (AZ257) but reduce it relative to polar thioether-linked groups (AZ331). The 3-methylphenyl carboxamide contrasts with the adamantyl group in Compound 67, which confers high lipophilicity and steric bulk .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogues
Research Findings :
- Electron-Withdrawing vs. Donating Groups : The methoxy groups in the target compound may enhance interactions with polar residues in enzyme active sites, similar to observations in dihydropyridine derivatives .
- Carboxamide Positioning : The N-(3-methylphenyl)carboxamide in the target compound is structurally distinct from the N-(2-methoxyphenyl) in AZ331/AZ257, which could alter hydrogen-bonding patterns and selectivity .
- Adamantyl vs. Methylphenyl : Compound 67’s adamantyl group improves target engagement in hydrophobic pockets (e.g., viral proteases), whereas the target compound’s methylphenyl may favor moderate lipophilicity without excessive steric hindrance .
Critical Analysis of Evidence
- Contradictions: While AZ331/AZ257 emphasize thioether and cyano groups for activity, the target compound lacks these features, suggesting divergent mechanisms.
- Gaps: No direct pharmacological data for the target compound are available in the provided evidence; inferences rely on structural analogs.
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-6-methoxy-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A dihydropyridazine core, which is known for various biological activities.
- Methoxy and dimethoxy substituents that may enhance its lipophilicity and biological interactions.
- An amide functional group that often plays a critical role in biological activity.
Molecular Formula
The molecular formula can be summarized as follows:
| Component | Value |
|---|---|
| Molecular Weight | Approximately 335.39 g/mol |
| Chemical Formula | CHNO |
Antimicrobial Activity
Research has indicated that compounds containing the dihydropyridazine structure exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of methoxy groups is believed to contribute to enhanced membrane permeability, facilitating better interaction with microbial targets.
Anticancer Properties
Studies have suggested that certain dihydropyridazine derivatives possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Compounds similar to the one have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential applications in treating inflammatory conditions.
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of dihydropyridazine derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing neuronal apoptosis .
Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) evaluated a range of 1,3,4-oxadiazole derivatives for their antimicrobial properties. The most active compounds showed significant inhibition against Mycobacterium bovis, suggesting that modifications to the dihydropyridazine structure could enhance antimicrobial efficacy .
Study 2: Anticancer Activity
In another investigation, researchers synthesized a series of dihydropyridazine derivatives and tested their effects on cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against breast cancer cells, highlighting the potential for further development as anticancer agents .
Study 3: Inflammation Modulation
Research by Paruch (2020) focused on the anti-inflammatory properties of related compounds. It was found that specific substitutions on the dihydropyridazine ring could significantly reduce inflammation markers in vitro, suggesting therapeutic potential for inflammatory diseases .
Q & A
Basic: What are the key structural features and spectroscopic characterization methods for this compound?
Answer:
The compound contains a dihydropyridazine core substituted with methoxy groups at positions 1, 3,4-dimethoxyphenyl, and a 3-methylphenylcarboxamide moiety. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% as per similar compounds) .
- Mass Spectrometry (MS): Molecular ion peaks to verify the molecular formula (e.g., m/z matching C₂₃H₂₅N₃O₅).
- X-ray Crystallography: For solid-state structural confirmation, as demonstrated for related dihydropyridines .
Basic: What synthetic routes are reported for analogous dihydropyridazine derivatives?
Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or keto-esters.
- Step 2: Functionalization via nucleophilic substitution or coupling reactions (e.g., introducing methoxy or aryl groups).
- Step 3: Carboxamide formation using activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling with 3-methylaniline).
Refer to structural analogs in and for IUPAC-guided synthetic pathways .
Advanced: How can computational methods optimize the synthesis of this compound?
Answer:
Computational tools streamline reaction design:
- Reaction Path Search: Quantum chemical calculations predict intermediates and transition states, reducing trial-and-error approaches .
- Molecular Dynamics (MD): Simulate solvent effects and temperature-dependent reaction outcomes.
- Machine Learning (ML): Train models on existing dihydropyridazine data to predict optimal catalysts (e.g., palladium for cross-coupling) or solvent systems (e.g., DMF for polar intermediates).
highlights ICReDD’s framework for integrating computational and experimental workflows .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies may arise from:
- Purity Variability: Validate compound purity using HPLC (≥98%) and control batches .
- Assay Conditions: Standardize in vitro protocols (e.g., cell lines, incubation time) and compare with structurally validated analogs .
- Solubility Differences: Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability.
Cross-reference methodologies in and for reproducibility checks in related heterocycles .
Advanced: What experimental design strategies improve yield in multi-step synthesis?
Answer:
Apply Design of Experiments (DoE) principles:
- Factorial Design: Screen variables (temperature, catalyst loading, solvent ratio) to identify critical parameters .
- Response Surface Methodology (RSM): Optimize conditions (e.g., 60–80°C for cyclization) to maximize yield.
- Process Control: Implement real-time monitoring (e.g., FTIR for reaction progression) as per CRDC subclass RDF2050108 .
emphasizes DoE’s role in minimizing experiments while capturing parameter interactions .
Basic: What are the stability and storage considerations for this compound?
Answer:
- Stability: Dihydropyridazines are sensitive to light and moisture. Conduct accelerated stability studies (40°C/75% RH) to assess degradation.
- Storage: Store at –20°C under inert gas (argon) in amber vials.
- Analytical Monitoring: Use periodic HPLC to detect hydrolysis or oxidation byproducts .
Advanced: How to design a reactor for scalable synthesis of this compound?
Answer:
Consider CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design"):
- Continuous Flow Reactors: Enhance mixing and heat transfer for exothermic steps (e.g., cyclization).
- Membrane Separation: Integrate in situ purification (e.g., nanofiltration for catalyst recovery) .
- Scale-Up Criteria: Maintain geometric similarity and consistent shear rates during agitation.
highlights industrial-scale catalyst and process design methodologies .
Advanced: What strategies validate the mechanism of action in biological studies?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins.
- Molecular Docking: Use crystal structures (e.g., from ) to model interactions .
- Knockout Models: CRISPR/Cas9 gene editing to confirm target specificity.
- Metabolite Profiling: LC-MS to identify active metabolites or degradation pathways.
Basic: What analytical techniques confirm regioselectivity in functionalization steps?
Answer:
- 2D NMR (COSY, NOESY): Resolve spatial proximity of substituents.
- X-ray Photoelectron Spectroscopy (XPS): Confirm electronic environments of heteroatoms.
- Isotopic Labeling: Track incorporation of ¹³C or ¹⁵N labels in reaction intermediates .
Advanced: How to address low solubility in in vivo assays?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Nanoparticle Formulation: Use PEGylated liposomes or cyclodextrin complexes.
- Co-Crystallization: Improve solubility via co-crystals with benign acids (e.g., succinic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
